2-Hydroxypropyl acrylate

Descripción general

Descripción

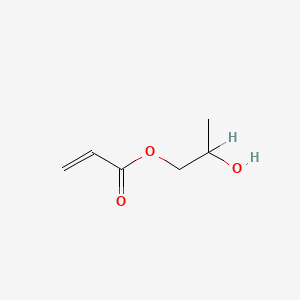

2-Hydroxypropyl acrylate (2-HPA) is a monofunctional acrylic monomer with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It is an ester derived from acrylic acid and 1,2-propanediol, characterized by a reactive hydroxyl group and a polymerizable acrylate moiety . This dual functionality enables 2-HPA to act as a crosslinking agent in polymer synthesis, enhancing hydrophilicity, adhesion, and resistance to abrasion, fogging, and chemicals .

Métodos De Preparación

Catalytic Ring-Opening Reaction Method

The most widely adopted industrial method for synthesizing 2-HPA involves the ring-opening addition of propylene oxide (PO) to acrylic acid (AA) under catalytic conditions. This exothermic reaction proceeds via nucleophilic attack of the acrylic acid’s carboxyl group on the epoxide ring of propylene oxide, forming the hydroxypropyl ester .

Reaction Mechanism and Catalysts

The reaction requires acidic or metal-based catalysts to activate the epoxide ring. Chromium-based catalysts, such as chromium acetylacetonate or iron chloride, are preferred due to their high selectivity and efficiency in minimizing side reactions like oligomerization . For example, a 1:1 mass ratio of chromium acetate to iron chloride achieves 98% conversion of acrylic acid at 96°C . Inhibitors such as methyl hydroquinone (MEHQ, 250 ppm) are added to prevent premature polymerization during synthesis .

Process Parameters and Optimization

Key parameters include temperature (80–96°C), pressure (-0.1 MPa to 65 kPa), and molar ratio of PO:AA (1.1:1) . Elevated temperatures accelerate the reaction but risk thermal degradation, necessitating precise cooling systems. Vacuum conditions (-0.1 MPa) suppress volatile byproducts and enhance reaction homogeneity . Table 1 summarizes optimized conditions from patent embodiments:

Table 1: Comparative Analysis of Patent Embodiments for 2-HPA Synthesis

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Acrylic Acid (parts) | 100 | 150 |

| Catalyst (parts) | 0.6 (Cr/Fe) | 1.8 (Cr/Fe) |

| Inhibitor (parts) | 0.05 (MEHQ/TBHQ) | 0.1 (Resorcinol/MEHQ) |

| Reaction Temperature | 96°C | 96°C |

| Pressure | -0.1 MPa | -0.1 MPa |

| PO:AA Molar Ratio | 1.1:1 | 1.1:1 |

| Final Purity | >96.5% | >96.5% |

Vacuum Distillation and Purification

Post-reaction purification is critical to achieving industrial-grade 2-HPA. The crude product contains unreacted acrylic acid (<0.3%), water (0.1–0.3%), and oligomeric byproducts, which are removed via vacuum distillation at 120–280°C under reduced pressure (-1.2 MPa) . This step isolates the middle fraction (75–87°C boiling range), yielding a clear, colorless liquid with APHA color <100 and acid content <5.0% .

Challenges in Purification

Residual inhibitors and catalysts can degrade product quality. For instance, chromium residues exceeding 10 ppm impart undesirable coloration, necessitating adsorbent filtration . Additionally, the exothermic nature of distillation requires controlled heating to prevent thermal polymerization .

Alternative Synthesis Routes

Esterification of Acrylic Acid with Propylene Glycol

While less common, direct esterification of acrylic acid with 1,2-propanediol (propylene glycol) offers an alternative pathway. This method employs sulfuric acid as a catalyst but suffers from lower yields (70–75%) due to equilibrium limitations and water formation . Recent advances propose enzymatic esterification using lipases, though scalability remains unproven .

Industrial-Scale Production Metrics

Modern facilities produce 2-HPA at scales exceeding 50,000 metric tons annually, with energy consumption optimized through heat integration . Typical batch cycles last 3–4 hours, achieving volumetric productivity of 1.2 kg/L·h . Table 2 outlines critical physical properties of the final product:

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 130.1 g/mol |

| Density (25°C) | 1.044 g/cm³ |

| Boiling Point | 77°C (0.6 kPa) |

| Flash Point | 99°C (open cup) |

| Vapor Pressure (20°C) | 1.18 hPa |

| Solubility in Water | Miscible |

| Viscosity (20°C) | 9.1 mPa·s |

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxypropyl acrylate undergoes various chemical reactions, including:

Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.

Polymerization: It forms homopolymers and copolymers with other monomers such as methacrylates, acrylonitrile, and styrene.

Crosslinking: It can be used in crosslinking reactions to enhance the properties of polymers.

Common Reagents and Conditions: Common reagents used in reactions with this compound include initiators like benzoyl peroxide for polymerization and various catalysts for addition reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from reactions involving this compound include homopolymers, copolymers, and crosslinked polymer networks. These products are used in applications such as coatings, adhesives, and hydrogels .

Aplicaciones Científicas De Investigación

Polymer Production

2-Hydroxypropyl acrylate is primarily used as a co-monomer in the synthesis of polymers. The following table summarizes its applications in different polymer-based products:

| Application | Description |

|---|---|

| Automotive Coatings | Used in top coatings for enhanced durability and weather resistance. |

| Architectural Coatings | Provides protective finishes for buildings and structures. |

| Photocure Resins | Utilized in UV-curable formulations for inks and coatings. |

| Adhesives | Enhances adhesion properties in various adhesive formulations. |

The production volume of hydroxypropyl acrylate is estimated between 6000 to 7000 tonnes per year globally, with significant usage in closed systems to minimize environmental exposure .

Dermatological Studies

Recent studies have investigated the dermal permeability of this compound, highlighting its potential use in skin barrier research. A study measured the permeability characteristics of 2-HPA through human epidermis and silicone membranes, demonstrating its miscibility with water and significant effects on skin hydration . Key findings include:

- Increased Epidermal Barrier Function : The compound significantly alters the water content of the stratum corneum, which is crucial for maintaining skin hydration.

- Thermodynamic Activity : The permeation rates were influenced by the activity of both 2-HPA and water in mixtures, indicating its potential role in transdermal drug delivery systems .

Case Study 1: Occupational Exposure and Skin Irritation

A study conducted among workers exposed to polyurethane foam highlighted the sensitization potential of this compound. Patch tests revealed that several workers developed allergic contact dermatitis due to exposure to this compound alongside other chemicals . This underscores the importance of protective measures when using products containing 2-HPA.

Case Study 2: Stimulus-Responsive Polymers

Research into the copolymerization of this compound has led to the development of stimulus-responsive polymers. These materials can change their properties based on external stimuli (e.g., temperature or pH), making them suitable for applications in smart coatings and drug delivery systems .

Mecanismo De Acción

The mechanism of action of 2-Hydroxypropyl acrylate involves its ability to undergo polymerization and crosslinking reactions. The hydroxyl group in its structure allows it to form hydrogen bonds with other molecules, enhancing the hydrophilic properties of the resulting polymers . In temperature-sensitive hydrogels, the compound exhibits LCST (low critical solution temperature) behavior, undergoing phase transitions in response to temperature changes .

Comparación Con Compuestos Similares

Key Properties:

- Physical State : Clear, colorless liquid with a mild odor .

- Density : 1.06 g/cm³ .

- Boiling Point : 225°C .

- Water Solubility : Miscible with water and most organic solvents .

- log Kow (Octanol-Water Partition Coefficient): -0.47 (indicating high hydrophilicity) .

2-Hydroxyethyl Acrylate (HEA)

Molecular Formula: C₅H₈O₃; CAS No.: 818-61-1 .

Key Differences :

- HEA exhibits superior biocompatibility, making it ideal for medical devices like contact lenses .

- 2-HPA’s thermoresponsive behavior (lower critical solution temperature, LCST ~25°C) enables smart drug release systems, whereas HEA lacks this property .

2-Hydroxypropyl Methacrylate (HPMA)

Molecular Formula: C₇H₁₂O₃; CAS No.: 27813-02-1 .

Key Differences :

- HPMA’s methacrylate group reduces polymerization rate but improves chemical resistance, making it suitable for durable coatings .

- 2-HPA’s faster curing kinetics favor applications requiring rapid processing, such as UV-curable inks .

Ethylhexyl Acrylate (EHA)

Molecular Formula: C₁₁H₂₀O₂; CAS No.: 103-11-7 .

| Property | 2-HPA | EHA |

|---|---|---|

| Hydrophilicity | High (water-miscible) | Low (log Kow = 3.82) |

| Tg (Glass Transition) | ~-15°C | ~-65°C |

| Applications | Hydrogels, adhesives | Pressure-sensitive adhesives, sealants |

Key Differences :

- EHA’s hydrophobic nature and low Tg make it ideal for flexible adhesives, whereas 2-HPA is preferred for hydrophilic matrices .

Research Findings and Data Tables

Copolymerization Kinetics

A study comparing 2-HPA and HEA in nitroxide-mediated copolymerization revealed:

- 2-HPA exhibits higher reactivity ratios (r₁ = 1.2) than HEA (r₂ = 0.8), leading to faster incorporation into copolymers .

- Copolymers of 2-HPA and HEA show tunable LCST behavior (20–40°C), enabling temperature-sensitive drug release .

Dermal Permeation

2-HPA’s dermal permeation coefficient (Kp = 1.2 × 10⁻³ cm/h) is higher than HEA (Kp = 0.8 × 10⁻³ cm/h) due to its lower molecular weight and higher hydrophilicity .

Actividad Biológica

2-Hydroxypropyl acrylate (HPA) is an acrylic monomer widely used in various industrial applications, including adhesives, coatings, and polymers. Understanding its biological activity is crucial for assessing its safety and potential health risks. This article synthesizes findings from multiple studies, highlighting HPA's toxicity, mutagenicity, skin sensitization potential, and biodegradability.

- Chemical Formula : C₆H₁₀O₃

- CAS Number : 25584-83-2

- Molecular Weight : 130.15 g/mol

Acute Toxicity

Acute toxicity studies indicate that HPA is more toxic than its ethyl counterpart, 2-hydroxyethyl acrylate (HEA). The oral LD50 in rats is reported to be between 0.25 to 0.5 g/kg, while the dermal LD50 in rabbits is approximately 0.25 mg/kg . Direct contact with HPA can cause severe burns to the skin and eyes.

Irritation and Sensitization

HPA is classified as a severe irritant and corrosive agent. Inhalation exposure at concentrations as low as 5 ppm has been associated with respiratory irritation . Studies have shown that HPA can cause skin sensitization in guinea pigs, indicating a potential risk for allergic reactions in humans .

Mutagenicity Studies

Research has produced mixed results regarding the mutagenic potential of HPA:

- In Vitro Studies : HPA was negative in gene mutation assays using mammalian cells but exhibited clastogenic activity in cytogenetic assays at concentrations that caused significant cell death. This suggests that while it may not be directly mutagenic, it could induce chromosomal damage under certain conditions .

- In Vivo Studies : A mouse micronucleus study showed no evidence of mutagenicity, further supporting the notion that HPA does not possess significant mutagenic potential in vivo .

Skin Permeability and Barrier Function

A study examining the skin permeability characteristics of HPA revealed that it significantly affects the epidermal barrier function. The steady-state flux of HPA through human epidermis was influenced by its activity rather than concentration, indicating a complex interaction with skin hydration levels .

Biodegradability

HPA has been evaluated for its biodegradability using OECD guidelines:

- Biodegradation Studies : Results indicate that HPA is readily biodegradable, with approximately 73% degradation observed after 20 days in acclimated sludge environments . This suggests that HPA can be effectively broken down by microbial action in wastewater treatment processes.

Summary of Findings

| Parameter | Value/Observation |

|---|---|

| Oral LD50 (Rats) | 0.25 - 0.5 g/kg |

| Dermal LD50 (Rabbits) | ~0.25 mg/kg |

| Skin Sensitization | Positive reactions observed in guinea pigs |

| Inhalation Irritation | Observed at 5 ppm |

| Mutagenicity (In Vitro) | Negative in gene mutation assays; positive for clastogenicity |

| Mutagenicity (In Vivo) | Negative in mouse micronucleus study |

| Biodegradability | Readily biodegradable (~73% in 20 days) |

Case Studies and Research Findings

- Skin Absorption Study : A study focusing on the dermal permeation of HPA demonstrated significant alterations in stratum corneum hydration levels when exposed to HPA-water mixtures. This finding underscores the importance of considering skin hydration when evaluating chemical absorption through the skin .

- Toxicity Assessment : A comprehensive assessment of HPA's toxicity indicated that while it poses risks through dermal and respiratory exposure, systemic toxicity appears limited under controlled exposure conditions .

- Environmental Impact : Given its biodegradability, HPA presents a lower environmental risk compared to other persistent organic pollutants, making it a more favorable option for industrial applications requiring environmental compliance .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydroxypropyl acrylate in laboratory settings?

- Methodological Answer : this compound (HPA) is typically synthesized via the reaction of acrylic acid with propylene oxide under controlled conditions. This reaction requires catalysts such as sodium hydroxide or pyridine to enhance yield and selectivity. Alternative methods include modifying acrylamide-based precursors or copolymerizing with sulfonate-containing monomers to achieve specific functional groups. Purification involves distillation or solvent extraction to isolate the product from unreacted starting materials .

Q. What safety protocols are critical for handling this compound in laboratory experiments?

- Methodological Answer : Researchers must implement strict ventilation (e.g., fume hoods) and wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to avoid skin contact or inhalation. Spills should be contained using dry sand or absorbent materials, and contaminated waste must be sealed and disposed of following environmental regulations. Storage requires airtight containers in cool, ventilated areas away from oxidizers .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is recommended for assessing purity (>90% as per industry standards). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like hydroxyl (-OH) and acrylate (C=O) moieties. Differential scanning calorimetry (DSC) may be used to analyze thermal stability .

Q. What are the key considerations for stabilizing this compound during storage?

- Methodological Answer : To prevent premature polymerization, HPA must be stabilized with inhibitors such as monomethyl ether hydroquinone (MEHQ) at concentrations of 50–200 ppm. Storage temperatures should be maintained below 25°C, and exposure to light or heat sources must be minimized. Regular monitoring of inhibitor levels via high-performance liquid chromatography (HPLC) ensures stability over time .

Advanced Research Questions

Q. How can copolymerization parameters be optimized when using this compound with acrylate/methacrylate monomers?

- Methodological Answer : Copolymerization kinetics can be studied using bulk or solution polymerization with initiators like benzoyl peroxide (BPO) at 60°C. Reactivity ratios (e.g., and ) are determined via the Fineman-Ross method by analyzing copolymer composition through hydroxyl group quantification (e.g., acetylation titration). Adjusting monomer feed ratios and reaction times enables control over cross-linking density and glass transition temperature () .

Q. What analytical techniques are effective for identifying degradation products of this compound under environmental stress?

- Methodological Answer : Accelerated aging studies using UV irradiation or thermal exposure can simulate degradation. Liquid chromatography-mass spectrometry (LC-MS) identifies low-molecular-weight degradation products (e.g., acrylic acid, propylene glycol). Gel permeation chromatography (GPC) tracks changes in molecular weight distribution, while electron spin resonance (ESR) detects free radical formation during photodegradation .

Q. How does this compound contribute to cross-linking mechanisms in polymer networks?

- Methodological Answer : The hydroxyl group in HPA participates in hydrogen bonding or reacts with isocyanates/epoxy resins to form covalent cross-links. Real-time monitoring via rheometry or photo-DSC quantifies cross-linking efficiency during UV curing. Swelling experiments in solvents like toluene measure network density, while dynamic mechanical analysis (DMA) evaluates mechanical robustness .

Q. What methodologies are used to assess the allergenic potential of this compound in biomedical applications?

- Methodological Answer : Patch testing on human subjects (e.g., using Finn Chambers) with HPA concentrations of 0.1–5% in petrolatum identifies delayed-type hypersensitivity. In vitro assays, such as the lymphocyte proliferation test (LPT), quantify immune responses. Histopathological analysis of skin biopsies evaluates epidermal necrosis or lymphocyte infiltration .

Propiedades

IUPAC Name |

2-hydroxypropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-6(8)9-4-5(2)7/h3,5,7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMWHWAWHPNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32029-53-1 | |

| Record name | Hydroxypropyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32029-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022143 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to light-yellow liquid with a sweetish, solvent odor; [NIOSH], COLOURLESS LIQUID., Clear to light-yellow liquid wiith a sweetish, solvent odor. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

BP: 70 °C at 2 mm Hg, BP: 63 °C at 0.04 kPa (0.3 mm Hg), BP: 77 °C at 5 mm Hg, 191 °C, 376 °F | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

149 °F (closed cup), 65 °C, 207 °F, 149 °F | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with water, Miscible with oxygenated solvents, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.05 kg/L at 25 °C, Relative density (water = 1): 1.1, 1.05 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.17 [mmHg], Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

999-61-1, 32029-53-1 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxypropyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL MONOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17T4R74K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, 2-hydroxypropyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AT1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.